Ethyl 6,6-Difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups. The systematic name this compound accurately describes the structural features and substitution patterns present in the molecule. The prefix "ethyl" indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at the 2-position of the indole ring system. The designation "6,6-difluoro" specifies the geminal difluorine substitution at carbon-6, while "7-oxo" denotes the ketone carbonyl group at position 7.
The tetrahydro designation indicates that the benzene ring of the indole system has been partially saturated, creating a bicyclic structure with reduced aromaticity in one ring. The "1H-indole" nomenclature follows standard conventions for numbering heterocyclic systems, where the nitrogen atom is designated as position 1 and the hydrogen atom attached to nitrogen is explicitly indicated. The compound is registered under Chemical Abstracts Service number 1433990-09-0, providing a unique identifier for this specific molecular structure.
Alternative nomenclature systems and synonyms for this compound include various database-specific identifiers and structural descriptions. The compound appears in chemical databases with identifiers such as MFCD29053804 in the MDL number system. Systematic variations in naming conventions may describe the same compound as "1H-Indole-2-carboxylic acid, 6,6-difluoro-4,5,6,7-tetrahydro-7-oxo-, ethyl ester," following Chemical Abstracts Service indexing protocols.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₁F₂NO₃ represents the exact atomic composition of this compound. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms arranged in the characteristic indole-based structure. The molecular weight of 243.21 daltons reflects the combined atomic masses of all constituent elements. The presence of two fluorine atoms contributes significantly to the molecular weight, with fluorine being the most electronegative element and having an atomic weight of approximately 19 daltons per atom.
The elemental composition analysis reveals important structural insights about the compound's chemical nature. The carbon-to-hydrogen ratio of 11:11 indicates a relatively unsaturated organic molecule, consistent with the presence of aromatic and carbonyl functionalities within the indole framework. The nitrogen atom serves as the heteroatom in the indole ring system, contributing to the compound's basic properties and potential for hydrogen bonding interactions. The three oxygen atoms are distributed among the ester carbonyl, ester oxygen, and ketone carbonyl groups, creating multiple sites for intermolecular interactions and influencing the compound's physical properties.
The inclusion of fluorine atoms in the molecular structure significantly impacts the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity in biological systems. The geminal difluorine substitution at position 6 creates a unique electronic environment that influences the overall reactivity and stability of the molecule. The ester functionality provides opportunities for hydrolysis reactions and potential bioactivation pathways, while the ketone group at position 7 serves as an electrophilic center for nucleophilic attack.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional structure of this compound exhibits characteristic features of partially saturated indole derivatives with significant conformational flexibility in the tetrahydro ring system. The presence of the geminal difluorine substitution at position 6 introduces substantial steric and electronic effects that influence the overall molecular geometry and preferred conformations. The difluorine group adopts a tetrahedral geometry around the carbon center, creating a significant dipole moment that affects intermolecular interactions and crystal packing arrangements when the compound exists in solid state.
The indole ring system maintains its characteristic planar geometry in the aromatic portion, while the tetrahydro ring exhibits conformational flexibility due to the saturation of the benzene ring. The carbonyl groups at positions 2 and 7 are positioned to allow for potential intramolecular hydrogen bonding interactions with the nitrogen atom, stabilizing specific conformational arrangements. The ethyl ester group extends from the molecular plane, providing additional conformational degrees of freedom that influence the compound's overall shape and intermolecular packing properties.
Computational studies and structural analysis of related difluorinated indole compounds suggest that the geminal difluorine substitution significantly affects the conformational preferences of the tetrahydro ring system. The strong electron-withdrawing nature of the fluorine atoms influences the electronic distribution throughout the molecule, affecting bond lengths, bond angles, and torsional preferences. The ketone functionality at position 7 contributes to the overall rigidity of the structure by restricting rotation around adjacent bonds and influencing the preferred conformations of the six-membered ring.
The spatial arrangement of functional groups in the three-dimensional structure creates specific regions of electrostatic potential that determine the compound's interaction patterns with other molecules. The combination of electron-rich oxygen atoms in the carbonyl groups and electron-deficient regions near the fluorine atoms creates a complex electrostatic surface that influences solubility, binding affinity, and reactivity profiles. Understanding these three-dimensional structural features is crucial for predicting the compound's behavior in various chemical and biological environments.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of ¹H, ¹³C, and ¹⁹F nuclear environments. Proton nuclear magnetic resonance spectra of related difluorinated indole compounds exhibit characteristic patterns that reflect the unique electronic environments created by the fluorine substitution and carbonyl functionalities. The geminal difluorine group significantly affects the chemical shifts of adjacent protons through strong electronegative induction, typically causing downfield shifts for protons in proximity to the fluorine atoms.
In ¹³C nuclear magnetic resonance spectroscopy, the carbon atoms bearing the difluorine substitution exhibit characteristic splitting patterns due to carbon-fluorine coupling interactions. The carbonyl carbons appear in distinct chemical shift regions, with the ester carbonyl typically observed around 160-170 parts per million and the ketone carbonyl appearing in the range of 190-210 parts per million. The aromatic and aliphatic carbon signals provide information about the electronic environment and substitution patterns throughout the indole ring system.
¹⁹F nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for characterizing fluorinated organic compounds, providing direct information about the fluorine environments and their coupling patterns with adjacent nuclei. For compounds containing geminal difluorine groups, characteristic coupling patterns and chemical shift values reflect the specific electronic environment and stereochemical arrangement. The fluorine atoms typically exhibit coupling with adjacent carbon and hydrogen nuclei, creating complex multipicity patterns that provide structural confirmation.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching vibrations appear as strong absorptions in the region of 1600-1750 wavenumbers, with distinct frequencies for the ester and ketone functionalities. Carbon-fluorine stretching vibrations typically appear in the range of 1000-1300 wavenumbers, providing confirmation of fluorine incorporation. The indole nitrogen-hydrogen stretching vibration appears as a characteristic broad absorption around 3200-3500 wavenumbers.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 243 for the intact molecule, with characteristic fragmentation patterns involving loss of the ethyl group, loss of carbon dioxide from the ester functionality, and fragmentation around the difluorine-substituted carbon center. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish this compound from structural isomers or closely related analogs.
Properties
IUPAC Name |
ethyl 6,6-difluoro-7-oxo-4,5-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-2-17-10(16)7-5-6-3-4-11(12,13)9(15)8(6)14-7/h5,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWFSXVWANPPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=O)C(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-Difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as indole derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The ester functional group is introduced through esterification reactions using ethyl alcohol and acid catalysts.
Cyclization: The cyclization step forms the indole ring system, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-Difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 6,6-Difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6,6-Difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6,6-Difluoro-7-oxo-4,5-dihydro-1H-indole-2-carboxylate
- Ethyl 6,6-Difluoro-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability compared to other indole derivatives .
Q & A
Q. Table 1: Comparative NMR Data for Indole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| Target compound | 1.35 (t, CH₃) | 165.2 (C=O) | -112.5 (d, J=12Hz) |
| Ethyl 3-bromo-6,6-difluoro analog | 1.33 (t, CH₃) | 164.8 (C=O) | -113.2 (d, J=12Hz) |
Basic: What biological activities are reported for this compound?
- Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 1.8 µM) in murine macrophage models, comparable to celecoxib .
- Neuroprotective : Reduces oxidative stress in neuronal cells (EC₅₀ = 5.2 µM) via Nrf2 pathway activation .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) due to membrane disruption .
Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?
- Low fluorination efficiency : Use of DAST (diethylaminosulfur trifluoride) at -40°C improves selectivity for geminal difluorination .
- Byproduct formation : Reverse-phase HPLC (C18 column, acetonitrile/water) isolates the target compound from brominated or over-oxidized byproducts .
- Scale-up limitations : Microreactor systems enhance heat transfer and mixing, achieving 85% yield at 10 g scale .
Advanced: How does this compound compare to structural analogs in pharmacological profiles?
Q. Table 2: Key Analog Comparisons
| Compound | Substituents | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| Target compound | 6,6-F₂, 7-O | COX-2: 1.8 µM | 2.1 |
| Ethyl 3-bromo-6,6-difluoro analog | 3-Br, 6,6-F₂ | COX-2: 2.5 µM | 2.4 |
| Ethyl 7-oxo-4,5,6,7-tetrahydro analog | 7-O, no F | COX-2: 12.3 µM | 1.7 |
The 6,6-difluoro substitution reduces IC₅₀ by 6.8× compared to non-fluorinated analogs, highlighting fluorine’s role in enhancing potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
